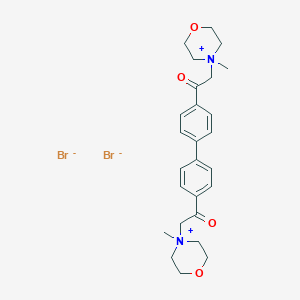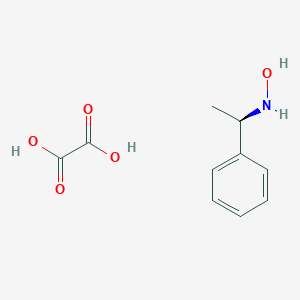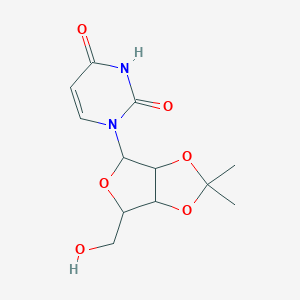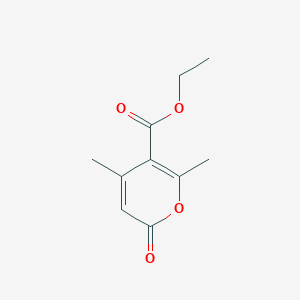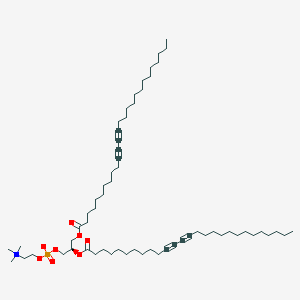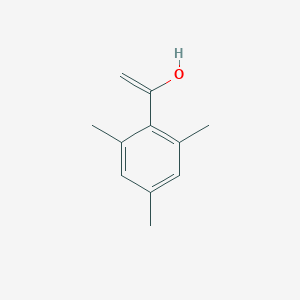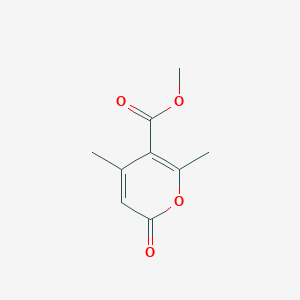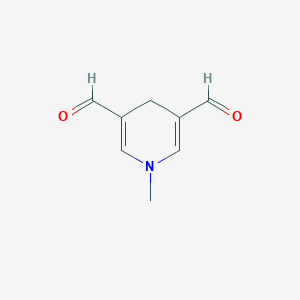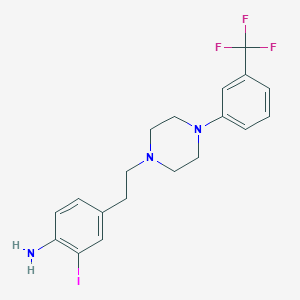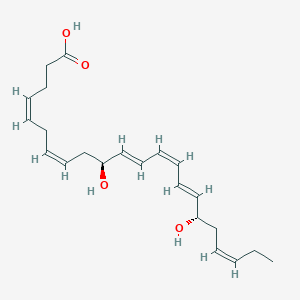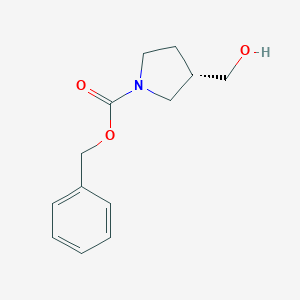
Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrrolidine derivatives has been demonstrated through various methods. For instance, one study detailed the synthesis of functionalized 4H-Pyrano[3,2-c]pyridines, showcasing methodologies that could be adapted for the synthesis of benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate derivatives (Mekheimer, R., Mohamed, N., & Sadek, K., 1997). Another approach involved the asymmetric 1,3-dipolar cycloaddition, indicating a practical route for synthesizing pyrrolidine derivatives with specific stereochemistry (Kotian, P., Lin, Tsu-Hsing, El-Kattan, Y., & Chand, P., 2005).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives, including those related to benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate, has been extensively studied. For example, the crystal structure analysis of certain pyrrolidine-2,4-diones provided insights into the acylation reactions at C-3, which could be relevant for the functionalization of benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate (Jones, R. C. F., Begley, M., Peterson, G. E., & Sumaria, S., 1990).
Chemical Reactions and Properties
The reactivity of benzyl and ethyl-substituted pyridine ligands in diiron(II) complexes provides a comparative perspective on the chemical properties of benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate (Carson, E. & Lippard, S., 2006). These studies highlight the influence of substituents on the ligands' reactivity and the resulting complexes' oxygenation properties.
Physical Properties Analysis
The physical properties of pyrrolidine derivatives are crucial for their application in synthesis and drug development. For instance, studies on stereoselective syntheses of pyrrolidine derivatives elucidate the importance of chirality and stereochemistry in determining the compounds' physical properties (Andrews, D. et al., 2003).
Chemical Properties Analysis
The chemical properties of benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate and its derivatives can be inferred from studies on similar compounds. For example, the synthesis and reactivity of 3-aroyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with acyclic β-enaminoesters offer insights into the reactivity patterns and potential transformations of benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate derivatives (Racheva, N. et al., 2008).
Aplicaciones Científicas De Investigación
Application in Organic Chemistry
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: This compound is an N-substituted 3-pyrroline . It has been used in the preparation of (+) (3R,4R)-3,4-dihydroxy pyrrolidine via enantioselective trans-dihydroxylation .
- Methods of Application or Experimental Procedures: The compound undergoes epoxidation using m-chloroperbenzoic acid (m-CPBA) . The resulting product may be used to prepare (+) (3R,4R)-3,4-dihydroxy pyrrolidine via enantioselective trans-dihydroxylation catalyzed by frozen/thawed cells of Sphingomonas sp. HXN-200 .
- Summary of the Results or Outcomes: The enthalpy of vaporization at boiling point of this compound has been evaluated .
Application in Material Science
- Specific Scientific Field: Material Science
- Summary of the Application: This compound has been used in the synthesis of chiral pyrrolidine functionalized metal–organic frameworks and covalent-organic frameworks . These frameworks can serve as excellent, efficient, and versatile organocatalysts for various asymmetric reactions .
- Methods of Application or Experimental Procedures: The encapsulation of organocatalysts, such as proline and related derivatives, into a porous material, can not only construct a novel heterogeneous catalyst but also provide a platform to mimic and explore the catalytic processes in a biological system . In this regard, metal–organic frameworks (MOFs) and covalent-organic frameworks (COFs) show superiority because of their crystalline structure, rational designable and tunable framework .
- Summary of the Results or Outcomes: The synthetic strategies and related applications of these materials have been summarized systematically .
Application in Carbolithiation
- Specific Scientific Field: Carbolithiation
- Summary of the Application: This compound has been used in the generation of cyclooctadienyl anions and tandem electrocyclization/alkylation to functionalized cis-bicyclo [3.3.0]octenes .
- Methods of Application or Experimental Procedures: The compound undergoes carbolithiation, a process that involves the addition of a carbon-lithium bond to a carbon-carbon multiple bond . This is followed by tandem electrocyclization/alkylation, a process that involves the formation of a ring through a concerted electron redistribution and subsequent alkylation .
- Summary of the Results or Outcomes: The application of this compound in carbolithiation has led to the generation of functionalized cis-bicyclo [3.3.0]octenes .
Safety And Hazards
The safety information available indicates that Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-9-12-6-7-14(8-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMWRJLLAVAFQP-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1CO)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452657 | |
| Record name | Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
CAS RN |
124391-76-0 | |
| Record name | Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



